![molecular formula C13H18O2 B7785647 2-(4-Tert-butylphenyl)propanoic acid](/img/structure/B7785647.png)
2-(4-Tert-butylphenyl)propanoic acid
Overview
Description
2-(4-Tert-butylphenyl)propanoic acid is a useful research compound. Its molecular formula is C13H18O2 and its molecular weight is 206.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(4-Tert-butylphenyl)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Tert-butylphenyl)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Food Contact Materials Safety : 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoic acid, a compound structurally related to 2-(4-Tert-butylphenyl)propanoic acid, was assessed for safety as an additive in polyolefins used in food contact materials. The EFSA concluded no safety concern for the consumer under specified conditions (Flavourings, 2011).
Medicinal Organometallic Chemistry : Planar chiral (η6-arene)Cr(CO)3 containing carboxylic acid derivatives, including those related to 2-(4-Tert-butylphenyl)propanoic acid, were synthesized for potential use in medicinal organometallic chemistry. Though no promising antibacterial activity was found, these compounds demonstrate the interest in complex structures containing organometallic moieties as isosteric substitutes for organic drug candidates (Patra et al., 2012).
Microbial Metabolism : A study on the metabolic activities of a thermophilic sulfur-dependent anaerobic archaeon isolated from a deep-sea hydrothermal vent reported the formation of various organic acids, including derivatives of propanoic acid. The study contributes to understanding the metabolic pathways of extremophiles (Rimbault et al., 1993).
Stereochemistry in Material Science : Research on hydrogenation of tert-butylphenols in supercritical carbon dioxide (scCO2) solvent discusses the stereoselective formation of tert-butylcyclohexanols, which are structurally related to 2-(4-Tert-butylphenyl)propanoic acid. This study indicates the potential for chemical transformations in novel solvents for material science applications (Hiyoshi et al., 2007).
properties
IUPAC Name |
2-(4-tert-butylphenyl)propanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O2/c1-9(12(14)15)10-5-7-11(8-6-10)13(2,3)4/h5-9H,1-4H3,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEUZPPMNBARTOY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C(C)(C)C)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Tert-butylphenyl)propanoic acid |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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